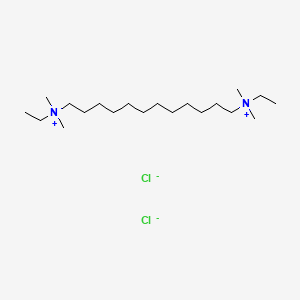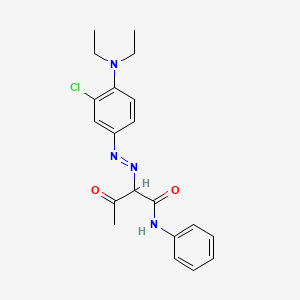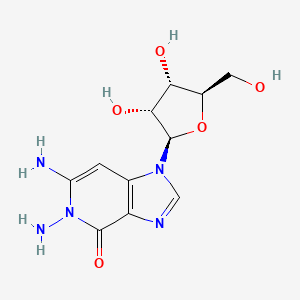
N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine: is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine typically involves the reaction of 4-aminopiperidine with 3-methoxypropyl bromide. The primary amine group of 4-aminopiperidine is selectively protected using benzophenone, allowing the free secondary amine to react with 3-methoxypropyl bromide under basic conditions. The protecting group is then removed under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidines.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has been investigated for its interactions with various biological targets and its potential therapeutic effects.
Medicine: The compound is explored for its potential use in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an additive in coatings and polymers to enhance their properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
N-(3-Methoxypropyl)acrylamide: This compound has a similar methoxypropyl group but differs in its overall structure and applications.
4-amino-N-(3-methoxypropyl)benzenesulfonamide: Another compound with a methoxypropyl group, used in different research contexts.
Uniqueness: N-(3-Methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine is unique due to its piperidine ring structure and the presence of the methoxypropyl group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
78014-22-9 |
|---|---|
Fórmula molecular |
C13H28N2O |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C13H28N2O/c1-12(2)9-11(10-13(3,4)15-12)14-7-6-8-16-5/h11,14-15H,6-10H2,1-5H3 |
Clave InChI |
VDGDCVKCGHKYJP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NCCCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride](/img/structure/B15179271.png)





